N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
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Overview
Description
N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as EPPC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
Mechanism Of Action
The mechanism of action of N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and survival. N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation, and to activate the tumor suppressor protein p53, which induces apoptosis in cancer cells.
Biochemical And Physiological Effects
N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the activation of tumor suppressor proteins. N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has also been shown to reduce inflammation and oxidative stress, and to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has several advantages for use in lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis, and its potential as a therapeutic agent for other diseases. However, there are also limitations to its use, including its toxicity and potential side effects, and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide, including the investigation of its potential as a therapeutic agent for cancer and other diseases, the development of more efficient synthesis methods, and the exploration of its mechanism of action and biochemical and physiological effects. Further research is also needed to determine the optimal dosage and administration of N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide, and to investigate its potential side effects and toxicity.
Synthesis Methods
The synthesis of N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been achieved using various methods, including the reaction of 4-ethoxyaniline with 6-methylpyrimidin-4-amine in the presence of piperidine-1-carboxylic acid, or the reaction of 4-(ethoxycarbonyl)piperidine with 6-methylpyrimidin-4-amine in the presence of 4-ethoxyaniline. The yield of N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide from these methods ranges from 40% to 80%.
Scientific Research Applications
N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has also been investigated for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-3-26-17-6-4-15(5-7-17)23-19(25)24-10-8-16(9-11-24)22-18-12-14(2)20-13-21-18/h4-7,12-13,16H,3,8-11H2,1-2H3,(H,23,25)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBZQFUHZCAIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)NC3=NC=NC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide |
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